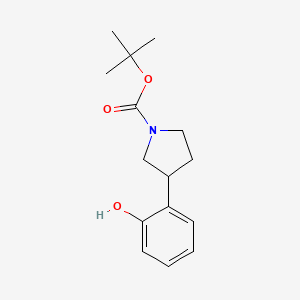
tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the synthesis of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to the position of the hydroxy group on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its 3- and 4-hydroxyphenyl counterparts .
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11(10-16)12-6-4-5-7-13(12)17/h4-7,11,17H,8-10H2,1-3H3 |
InChIキー |
RLFRKQANWDKXDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


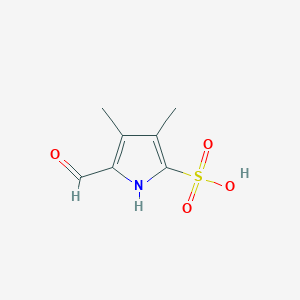
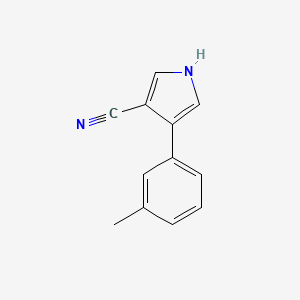
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
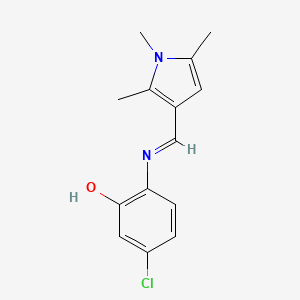
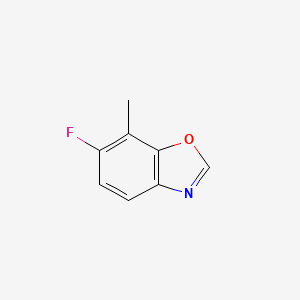
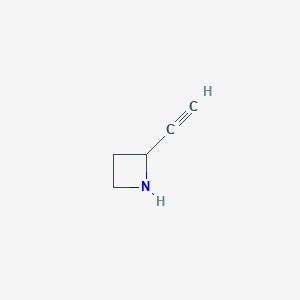
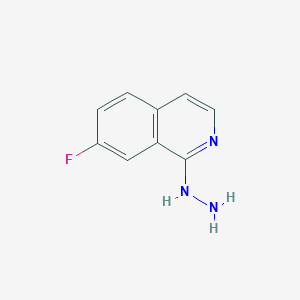
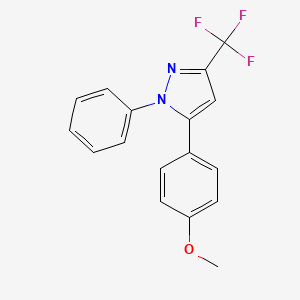
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
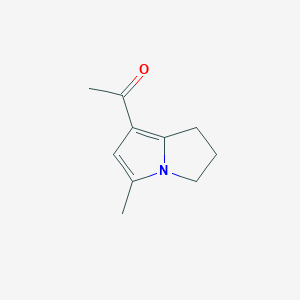
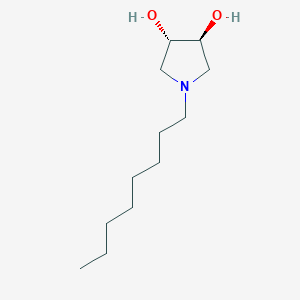
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)
